molecular formula C14H12N2O4 B094768 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 17557-76-5

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Cat. No. B094768
CAS RN: 17557-76-5
M. Wt: 272.26 g/mol
InChI Key: MKHDOBRSMHTMOK-UHFFFAOYSA-N
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Description

The compound 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid is a derivative of biphenyl-4,4'-dicarboxylic acid, which is a biphenyl compound with carboxylic acid groups at the 4 and 4' positions. This compound is of interest due to its potential applications in the synthesis of coordination polymers and its role in forming hydrogen-bonded networks in cocrystals.

Synthesis Analysis

The synthesis of related compounds involves the use of semi-rigid polycarboxylic acids, such as the one mentioned in the first paper, where 4',4',4'-[(trimethylamino)]-tris[(1,1'-biphenyl)-2-carboxylic acid] (H3TMCA) is synthesized and used to self-assemble cadmium coordination polymers under solvothermal conditions . Although not the exact compound , this process highlights the potential synthetic routes that could be adapted for the synthesis of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid by incorporating amino groups instead of trimethylamino groups.

Molecular Structure Analysis

The molecular structure of coordination polymers derived from similar biphenyl dicarboxylic acids can vary significantly, as demonstrated by the three cadmium coordination polymers with different topologies and point symbols . This suggests that the molecular structure of 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid could also lead to diverse coordination polymers with unique geometries, depending on the reaction conditions and the metals involved.

Chemical Reactions Analysis

The chemical reactivity of biphenyl dicarboxylic acid derivatives is showcased in the formation of cocrystals and diamides. For instance, biphenyl-4,4'-dicarboxylic acid reacts with a dipyridyl base to form a molecular co-crystal with a distinct hydrogen-bonding pattern . Similarly, the reaction of carboxylic acid chlorides with amines can lead to the formation of diamides . These reactions are indicative of the types of chemical transformations that 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid might undergo, such as forming amide bonds or participating in hydrogen-bonding networks.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl dicarboxylic acid derivatives can be quite varied. For example, the cadmium coordination polymers mentioned in the first paper exhibit solid-state photoluminescence properties . The hydrogen-bonded sheets in the cocrystal formed by biphenyl-4,4'-dicarboxylic acid demonstrate the ability of these compounds to engage in extensive intermolecular interactions, which can influence their physical properties . These insights suggest that 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid may also possess unique optical properties and the ability to form stable supramolecular structures through hydrogen bonding.

Scientific Research Applications

  • Catalytic CO2 Conversion : This compound, as part of a copper-paddlewheel-based metal-organic framework (MOF), has shown high efficiency in catalytic CO2 cycloaddition with propene oxide to produce cyclic carbonate, offering a new strategy for designing catalysts for CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).

  • Polymer Synthesis : It has been used in the synthesis of thermotropic poly(ester-imide)s, indicating its utility in polymer chemistry (Abajo et al., 1997).

  • Chemical Stability of MOFs : The introduction of intramolecular hydrogen bonds in ligands like 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid enhances the chemical stability of MOFs, providing insights into the design of highly stable MOFs for widespread use (Wang et al., 2020).

  • High-Performance Polymers : This compound has been involved in the synthesis of polymers like poly(benzobisthiazole)s, contributing to the development of high-performance materials (Hu et al., 1998).

  • Supramolecular Chemistry : Its derivatives have been studied in the formation of supramolecular assemblies with various dicarboxylic acids, contributing to the field of crystal engineering and molecular recognition (Nandy et al., 2016).

  • Fuel Cell Technology : Derivatives like sulfonated diamines, which include structures similar to 4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid, have been used in the development of sulfonated polyimides for fuel cell applications (Fang et al., 2002).

Safety And Hazards

When handling 4,4’-Diamino-[1,1’-biphenyl]-2,2’-dicarboxylic acid, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-amino-2-(4-amino-2-carboxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-7-1-3-9(11(5-7)13(17)18)10-4-2-8(16)6-12(10)14(19)20/h1-6H,15-16H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHDOBRSMHTMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid

Citations

For This Compound
26
Citations
L He, R Wang, S Wang, RR Zhu, Z Li, Y Wu, J Ma… - Dalton …, 2021 - pubs.rsc.org
In this study, we reported the covalent post-synthetic modification (PSM) of a luminescent complex to achieve aggregation-induced emission (AIE), prepared using the Schiff base …
Number of citations: 5 pubs.rsc.org
Y Li, CX Yang, HL Qian, X Zhao… - ACS Applied Nano …, 2019 - ACS Publications
The introduction of a functional moiety into a covalent organic framework (COF) is of great significance in promoting its wide applications. Here we show the one-pot synthesis of …
Number of citations: 86 pubs.acs.org
S Zhuo, X Wang, L Li, S Yang, Y Ji - ACS Applied Materials & …, 2021 - ACS Publications
Combining chiral molecules and covalent organic frameworks (COFs) with ordered pores can result in chiral COFs, which may be employed in the fields of chiral chemistry. In this study, …
Number of citations: 32 pubs.acs.org
MG Bogdanović, ND Radnović, B Barta Holló… - Inorganics, 2022 - mdpi.com
The newly synthesized biphenyldicarboxylic acid Schiff base and its complexes with Cu(II) were synthesized, and their spectroscopic and structural analysis was performed. The …
Number of citations: 4 www.mdpi.com
H Yu, J Guan, Y Chen, Y Sun, S Zhou, J Zheng… - Small, 2023 - Wiley Online Library
Covalent organic frameworks (COFs) are a family of engaging membrane materials for molecular separation, which remain challenging to fabricate in the form of thin‐film composite …
Number of citations: 3 onlinelibrary.wiley.com
X Liu, J Wu, S Yang, L Li, Y Ji - Applied Biochemistry and Biotechnology, 2023 - Springer
Covalent organic frameworks (COFs) with large specific surface areas, high porosity, good stability, and designable structure are promising carriers for immobilized enzymes. It is …
Number of citations: 3 link.springer.com
J Zhang, L Fan, Y Zhao, C Sun, W Li, Z Chang - Inorganica Chimica Acta, 2023 - Elsevier
Periodate (IO 4 − ) is widely used in industry and is related to food and environmental safety. Therefore, the selective and sensitive detection of IO 4 − is important. In this paper, a metal-…
Number of citations: 0 www.sciencedirect.com
L He, L Zhao, Y Wu, M He, H Sun, R Wang… - Crystal Growth & …, 2022 - ACS Publications
In this study, we prepared three highly stable coordination polymers under hydrothermal conditions, {[Zn 2 (μ 3 -DBd) 2 (H 2 O) 2 ]·H 2 O} n (1), {[Cd(μ 4 -DBd) (H 2 O)]·3H 2 O} n (2), and …
Number of citations: 1 pubs.acs.org
EA Gendy, DT Oyekunle, J Ifthikar, A Jawad… - … Science and Pollution …, 2022 - Springer
Recently, covalent organic frameworks (COFs) have gained significant attention as a promising material for the elimination of various organic pollutants due to their distinctive …
Number of citations: 24 link.springer.com
F Bu, W Huang, M Xian, X Zhang, F Liang, X Liu… - Journal of Cleaner …, 2022 - Elsevier
Quinolones (QNs) are widely used pharmaceuticals which have been detected in surface water and posed risks to human health. It is important and challenging to develop a novel …
Number of citations: 20 www.sciencedirect.com

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